3-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Description
Properties
IUPAC Name |
3-[[4-chloro-1-(4-ethylphenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-11-6-8-14(9-7-11)22-17(23)15(20)16(18(22)24)21-13-5-3-4-12(10-13)19(25)26/h3-10,21H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXETYNHWUXNCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid, with the CAS number 371124-94-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and cholinesterase inhibition activities.
The molecular formula of the compound is , with a molecular weight of 370.79 g/mol. Its structure features a pyrrole ring and a benzoic acid moiety, which are common in biologically active compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrrole and benzoic acid exhibit significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : The compound has shown considerable inhibitory activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines ranged from 3.0 µM to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
| Cell Line | IC50 (µM) | Standard Drug |
|---|---|---|
| MCF-7 | 3.0 | Doxorubicin |
| A549 | 5.85 | 5-Fluorouracil |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that pyrrole derivatives can exhibit substantial antibacterial activity against strains like Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .
| Bacterial Strain | MIC (µg/mL) | Control Drug |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin |
| Escherichia coli | >10 | Ciprofloxacin |
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE):
- Inhibition Studies : The compound demonstrated competitive inhibition with IC50 values comparable to donepezil, a standard treatment for Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders .
Case Studies
- Study on Anticancer Activity : A recent study evaluated several benzoic acid derivatives, including the target compound, revealing that it significantly inhibited the proliferation of MCF-7 cells with an IC50 of approximately 3.0 µM. Molecular docking studies supported these findings by predicting favorable binding interactions with target proteins involved in cancer progression .
- Antibacterial Evaluation : Another study focused on the antibacterial efficacy of pyrrole derivatives against resistant bacterial strains. The target compound exhibited superior activity compared to traditional antibiotics, suggesting its potential role in combating antibiotic-resistant infections .
Chemical Reactions Analysis
Pyrrolidinone Ring Formation
Pyrrolidinone rings are typically synthesized via cyclization of dihydroxy precursors. For example, a dihydroxy compound may undergo intramolecular esterification or amide bond formation under acidic or basic conditions. While no direct synthesis of the target compound is reported, analogous methods for pyrrolidinones suggest:
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Reagents : Acidic conditions (e.g., HCl, H₂SO₄) or base (e.g., NaOH)
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Conditions : Elevated temperatures (60–150°C), refluxing solvents (e.g., THF, DMSO)
Example : A similar pyrrolidinone synthesis involves reacting a dihydroxy ester with an amine under acidic conditions to form the cyclized structure .
Chlorination at Position 4
The 4-chloro group is likely introduced via electrophilic aromatic substitution or substitution of a hydroxyl group. Common methods include:
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Chlorination agents : SOCl₂, PCl₃, or Cl₂ gas
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Conditions : Anhydrous solvents (e.g., DCM, DMF), catalytic Lewis acids (e.g., AlCl₃)
Example : Chlorination of pyrrolidinone derivatives using SOCl₂ under inert conditions has been reported.
Installation of the 4-Ethylphenyl Substituent
The 4-ethylphenyl group at position 1 may be introduced via:
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Nucleophilic aromatic substitution : If the pyrrolidinone has a leaving group (e.g., –F, –NO₂) at position 1.
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Cross-coupling reactions : Suzuki or Buchwald-Hartwig amination for direct arylation.
Example : A related pyrrolidinone derivative was synthesized by reacting a substituted phenyl group via hydrazine-mediated coupling under microwave irradiation .
Amination to Form the Amino-Benzoic Acid Linkage
The amino-benzoic acid moiety at position 3 is likely formed via:
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Nucleophilic substitution : Reaction with a benzoic acid derivative (e.g., activated as a chloride or ester).
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Reduction of amides : Deprotection of phthalimide-protected amines using hydrazine hydrate .
Example : Aminooxy compounds were prepared by deprotecting phthalimide groups with hydrazine hydrate in DCM .
Data Table: Key Reaction Steps
Mechanistic Insights
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Electrophilic substitution : Chlorination at position 4 follows typical aromatic substitution patterns, favoring electron-rich positions.
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Pyrrolidinone stability : The 2,5-dioxo system enhances ring stability, enabling reactions at adjacent positions .
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Amination selectivity : Deprotection of phthalimide groups ensures selective amination at the target site .
Research Findings
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Biological activity : Pyrrolidinone derivatives have shown potential as COX-II inhibitors and antimicrobial agents .
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Structural optimization : Substituents like 4-ethylphenyl enhance lipophilicity, improving bioavailability .
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Scalability : Microwave-assisted synthesis accelerates reaction times while maintaining yields .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl group in the ethyl ester analog (). Ethyl substituents generally increase hydrophobic interactions, whereas methoxy groups introduce polarity through oxygen lone pairs .
Functional Group Variations :
- The ethyl ester in ’s compound reduces acidity compared to the free benzoic acid in the target compound. Esterification may improve oral bioavailability by masking the carboxylic acid .
- The dimethylpyrrole in lacks the pyrrolidine-2,5-dione core, eliminating hydrogen-bonding sites and reducing electrophilicity. This structural simplification may alter metabolic stability .
Research Findings and Implications
While specific activity data for the target compound are unavailable in the provided evidence, structural analogs highlight critical trends:
- Bioavailability : Ester derivatives (e.g., ) often serve as prodrugs, improving absorption over free acids. The target compound’s carboxylic acid may limit passive diffusion but enhance target binding via ionic interactions .
- Thermodynamic Stability : Pyrrolidine-2,5-dione derivatives (e.g., target compound, –4) exhibit rigidity that may reduce conformational entropy, favoring binding to protein targets compared to flexible dimethylpyrrole analogs () .
- Synthetic Accessibility: The dichloro analog () requires regioselective halogenation, complicating synthesis compared to monosubstituted derivatives like the target compound .
Q & A
Q. Table 1. Key Characterization Data for Related Compounds
| Property | Method | Example Values (Reference) |
|---|---|---|
| Melting Point | DSC | 287.5–293.5°C (trifluoromethyl analog) |
| NMR (DMSO-d6) | 400 MHz | δ 13.99 (s, COOH), 2.56 (s, CH3) |
| Purity | HPLC | 97.34% (C18 column, 0.1% TFA) |
Q. Table 2. Environmental Risk Assessment Framework
| Parameter | Protocol | Relevance to Target Compound |
|---|---|---|
| Biodegradation Half-life | OECD 307 | Predict persistence in soil |
| Acute Toxicity (EC50) | ISO 6341 (Daphnia) | Estimate aquatic toxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
